
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine is an organic compound with the molecular formula C11H19NSi. It is a pale yellow liquid that is sensitive to hydrolysis under neutral conditions . This compound is used in various organic synthesis processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine can be synthesized through the reaction of benzylamine with trimethylchlorosilane. The reaction typically involves a nucleophilic substitution where benzylamine reacts with trimethylchlorosilane to form the desired product . The reaction conditions usually include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted amines and silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine involves the formation of azomethine ylides, which are reactive intermediates in cycloaddition reactions. These ylides can react with various dipolarophiles to form complex heterocyclic structures. The compound’s molecular targets include aliphatic aldehydes, aryl isothiocyanates, and activated alkenes .
Comparación Con Compuestos Similares
Similar Compounds
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound is similar in structure and reactivity, often used in similar synthetic applications.
N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine: Another structurally related compound with similar chemical properties.
Uniqueness
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine is unique due to its ability to form stable azomethine ylides, making it highly valuable in the synthesis of complex heterocyclic compounds. Its reactivity and stability under various conditions make it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
111267-94-8 |
|---|---|
Fórmula molecular |
C14H25NSi |
Peso molecular |
235.44 g/mol |
Nombre IUPAC |
N-benzyl-N-(trimethylsilylmethyl)propan-2-amine |
InChI |
InChI=1S/C14H25NSi/c1-13(2)15(12-16(3,4)5)11-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3 |
Clave InChI |
NBJFKASYGLNRFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=CC=C1)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)

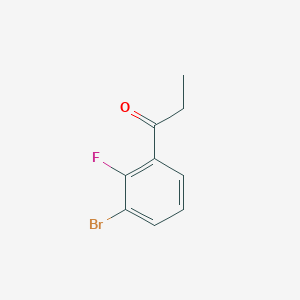

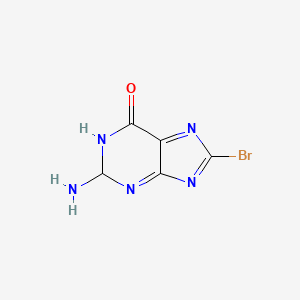
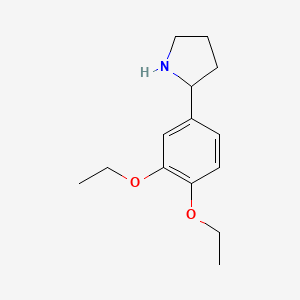

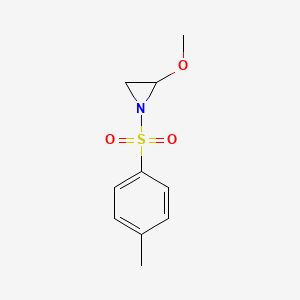

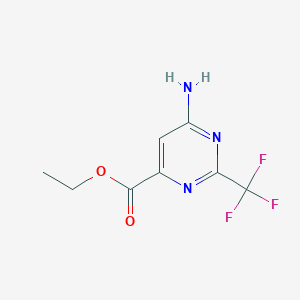
![Isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11876822.png)
![3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene](/img/structure/B11876827.png)


